molecular formula C11H7F4NO2 B2781362 3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid CAS No. 2197062-04-5

3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid

Cat. No. B2781362
CAS RN: 2197062-04-5
M. Wt: 261.176
InChI Key: HUXJTBCPXISCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-YL)propanoic acid, also known as TFIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that regulates plant growth and development. TFIPA is a synthetic analog of IAA that has been modified to enhance its stability and potency.

Scientific Research Applications

Environmental Impact and Regulation

The production and environmental impact of perfluoroalkyl substances (PFASs), which are closely related to fluorinated compounds like 3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-yl)propanoic acid, have been subject to national and international regulations due to their persistence and toxic effects. Research indicates significant differences in the presence of these compounds between European and Chinese river systems, highlighting the global disparity in pollution levels and the need for stringent environmental controls (Heydebreck et al., 2015).

Synthetic Applications

Studies have demonstrated efficient synthetic routes for creating trifluoromethylated compounds, including dihydrocoumarins, indanones, and arylpropanoic acids, through Friedel-Crafts alkylation. This methodology showcases the versatility of fluorinated compounds in synthesizing biologically active and pharmaceutical molecules, emphasizing the role of fluorine in enhancing the lipophilicity and bioavailability of therapeutic agents (Prakash et al., 2010).

Electrophilic Reagents for Trifluoromethylthiolation

The development of electrophilic reagents for trifluoromethylthiolation represents a significant advancement in the field, enabling the straightforward incorporation of the trifluoromethylthio group into drug molecules. These reagents are essential for designing lead compounds in drug discovery, improving cell-membrane permeability and chemical stability (Shao et al., 2015).

Safety Evaluation of Fluorinated Substances

The safety evaluation of fluorinated substances, such as 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], in food contact materials has been thoroughly investigated. Regulatory bodies have concluded that certain uses of these substances pose no safety concern for consumers, emphasizing the importance of careful assessment and compliance with safety standards for fluorinated compounds in consumer products (Andon et al., 2011).

properties

IUPAC Name

3,3,3-trifluoro-2-(4-fluoro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO2/c12-6-2-1-3-7-8(6)5(4-16-7)9(10(17)18)11(13,14)15/h1-4,9,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXJTBCPXISCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.